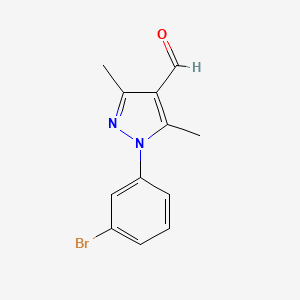

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVARZDMFKJMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H11BrN2O

- Molecular Weight : 279.13 g/mol

- CAS Number : 294877-38-6

- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromoacetophenone with hydrazine derivatives followed by oxidation steps. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound is suitable for biological evaluation.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects at micromolar concentrations .

- Microtubule Destabilization : Some studies suggest that pyrazole derivatives can act as microtubule-destabilizing agents, which is a mechanism linked to their anticancer properties. This destabilization leads to apoptosis in cancer cells .

- Anti-inflammatory and Antimicrobial Properties : Pyrazole compounds have also been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Additionally, they show antimicrobial activity against various pathogens .

Case Study 1: Anticancer Activity

A notable study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 μM, certain compounds induced morphological changes characteristic of apoptosis and enhanced caspase-3 activity significantly at higher concentrations (10 μM) .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results showed that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential use in treating inflammatory conditions .

Data Table: Biological Activities of Related Pyrazole Compounds

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Through activation of apoptotic pathways via caspase activation.

- Microtubule Disruption : Leading to cell cycle arrest and subsequent apoptosis.

Scientific Research Applications

Overview

1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. With the molecular formula C12H11BrN2O and a molecular weight of 279.13 g/mol, this compound has been the subject of various studies focusing on its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties.

The compound exhibits several key biological activities:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells at micromolar concentrations. The mechanism often involves microtubule destabilization leading to apoptosis in cancer cells .

- Anti-inflammatory Properties : Pyrazole compounds, including this one, have shown potential in inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways. Some derivatives exhibit IC50 values comparable to established anti-inflammatory drugs, suggesting their utility in treating inflammatory conditions.

- Antimicrobial Activity : The compound has also been tested against various pathogens, demonstrating antimicrobial properties that can be harnessed in therapeutic applications.

Case Study 1: Anticancer Activity

A notable study evaluated the effects of several pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that at concentrations as low as 1 μM, certain compounds induced morphological changes characteristic of apoptosis and significantly enhanced caspase-3 activity at higher concentrations (10 μM) .

Case Study 2: Anti-inflammatory Effects

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Results showed that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs, indicating their potential use in treating inflammatory conditions .

Table 1: Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | MDA-MB-231 | 1.0 | |

| Compound B | Microtubule Destabilizer | HepG2 | 20.0 | |

| Compound C | Anti-inflammatory | COX Inhibition | 10.0 | |

| Compound D | Antimicrobial | Various Pathogens | Varies |

Synthesis and Mechanism of Action

The synthesis typically involves the reaction of 3-bromoacetophenone with hydrazine derivatives followed by oxidation steps. Various synthetic routes have been explored to optimize yield and purity, ensuring that the compound is suitable for biological evaluation.

The biological activity is attributed to several mechanisms:

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their substituent-driven electronic properties:

Key Observations :

- Halogen Effects: Bromine in the target compound provides moderate electron-withdrawing effects compared to fluorine in and .

- Steric Impact : The tert-butyl group in creates significant steric bulk, which may hinder interactions with enzyme active sites compared to the planar 3-bromophenyl group .

- Solubility : The sulfone-containing analog () exhibits higher polarity due to the sulfone group, contrasting with the hydrophobic 3-bromophenyl group in the target compound .

Positional Isomerism and Bioactivity

Positional isomerism significantly affects molecular interactions:

- 4-Bromo vs. 3-Bromo Derivatives : The 4-bromo analog (CAS: 294877-39-7, MFCD09932059) has a para-substituted bromine, leading to distinct dipole alignment compared to the meta-substituted target compound. This may alter binding modes in biological targets .

Preparation Methods

Vilsmeier-Haack Reaction on Pyrazole Precursors

The most widely reported method to introduce the formyl group at the 4-position of pyrazole involves the Vilsmeier-Haack reaction using a complex of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This approach is effective for pyrazoles bearing various substituents, including 3,5-dimethyl groups and N-phenyl substitutions.

- Procedure : The pyrazole precursor (e.g., 1-(3-bromo-phenyl)-3,5-dimethyl-1H-pyrazole) is treated with POCl3/DMF under controlled temperature (often 0–80°C) for several hours.

- Outcome : The formyl group is introduced selectively at the 4-position, yielding the target aldehyde.

- Example : Analogous compounds such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized by this method with yields around 38% after recrystallization.

This method is favored due to its straightforwardness and the ability to tolerate various substituents on the pyrazole ring.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

To obtain the 3-bromo-phenyl substitution at the N-1 position, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings are employed:

- Starting Material : 1H-pyrazole-4-carbaldehyde derivatives with suitable leaving groups (e.g., triflates).

- Catalyst : Palladium complexes facilitate the coupling of pyrazole triflates with arylboronic acids or aryl halides.

- Result : Efficient formation of C–N or C–C bonds to introduce the 3-bromo-phenyl substituent.

- Advantages : High selectivity, functional group tolerance, and applicability to ortho-substituted aryl groups including bromophenyl.

This method allows for late-stage functionalization, enabling the synthesis of diverse substituted pyrazolecarbaldehydes.

Cyclization from Hydrazones and Chalcones

Another synthetic route involves:

- Formation of hydrazones from aryl hydrazines (e.g., 3-bromo-phenylhydrazine) and methyl ketones.

- Cyclization : Treatment with Vilsmeier-Haack reagents or other cyclization agents to form the pyrazole ring.

- Subsequent formylation : Introduction of the aldehyde group at the 4-position.

This approach is useful for constructing 1-aryl-3,5-dimethylpyrazoles with formyl groups, often yielding good product quantities.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Vilsmeier-Haack reaction remains the cornerstone for introducing the aldehyde group at the 4-position of pyrazoles, including those with bulky or halogenated aryl substituents.

- Pd-catalyzed cross-coupling provides a powerful tool to install the 3-bromo-phenyl substituent on the pyrazole nitrogen after or before formylation, allowing modular synthesis strategies.

- The cyclization route via hydrazones is particularly useful when starting from readily available aryl hydrazines and methyl ketones, offering a one-pot approach to the pyrazole scaffold with subsequent aldehyde introduction.

- Yields can vary depending on the exact substituents and reaction conditions, but reported yields for similar compounds range from moderate (30–40%) to high (up to 85% in optimized conditions).

- Characterization of the synthesized compounds typically involves IR, NMR (1H, 13C), MS, and elemental analysis to confirm the structure and purity.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromo-phenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation , a common method for introducing carbaldehyde groups into pyrazole systems. This involves reacting 3-methyl-1-(3-bromophenyl)-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions . Alternative approaches include Friedel-Crafts acylation or direct halogenation of pre-functionalized pyrazole precursors, though yields may vary depending on substituent steric effects .

Q. How is the structural integrity of this compound validated in synthetic workflows?

FT-IR spectroscopy confirms the presence of the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, such as the planar pyrazole ring and dihedral angles between the bromophenyl and carbaldehyde groups . For rapid characterization, ¹H/¹³C NMR is used to verify methyl group environments (δ ~2.1–2.5 ppm) and aromatic proton coupling patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous brominated pyrazoles exhibit antibacterial (MIC: 12.5–50 µg/mL against S. aureus) and antitumor activity (IC₅₀: ~20 µM in MCF-7 cells). The carbaldehyde group may enhance binding to cellular targets via Schiff base formation .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-bromo and 3,5-dimethyl substituents influence reactivity?

The 3-bromo substituent increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks (e.g., condensation reactions). 3,5-Dimethyl groups induce steric hindrance, reducing regioselectivity in cross-coupling reactions but stabilizing intermediates via hyperconjugation. Computational studies (e.g., DFT) can model charge distribution and predict sites for functionalization .

Q. What crystallographic insights explain the compound’s conformational stability?

SC-XRD data reveal a coplanar arrangement between the pyrazole ring and bromophenyl group (dihedral angle <10°), stabilized by π-π stacking. The carbaldehyde group adopts an anti conformation relative to the pyrazole N2 atom, minimizing steric clash with methyl groups. This rigidity may enhance binding to biological targets .

Q. How can contradictory biological activity data across pyrazole derivatives be resolved?

Discrepancies often arise from substituent positioning (e.g., meta vs. para bromine) and solvent effects in assays. For example:

- Meta-bromo derivatives show higher antimicrobial activity than para-substituted analogs due to improved membrane permeability .

- Polar solvents (e.g., DMSO) may stabilize aldehyde tautomers, altering binding kinetics. Molecular docking paired with free-energy perturbation simulations can reconcile these differences .

Q. What strategies optimize this compound for selective kinase inhibition?

The carbaldehyde group can be derivatized into hydrazones or thiosemicarbazones to target ATP-binding pockets. Methyl groups at C3/C5 enhance hydrophobic interactions with kinase gatekeeper residues (e.g., Leu119 in EGFR). Structure-activity relationship (SAR) studies suggest replacing bromine with electron-withdrawing groups (e.g., CF₃) improves potency .

Methodological Considerations

Q. How to design a crystallization protocol for X-ray analysis?

Use slow evaporation in a 1:1 v/v mixture of dichloromethane and hexane at 4°C. Crystals suitable for SC-XRD typically form within 72 hours. Ensure minimal solvent disorder by annealing crystals at 100 K before data collection .

Q. What analytical techniques validate purity for biological assays?

- HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) ensures >95% purity.

- HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.08) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.